Cas no 2138823-02-4 (2-Butenamide, N-ethyl-2-methyl-N-3-pyrrolidinyl-)

2-Butenamide, N-ethyl-2-methyl-N-3-pyrrolidinyl-, is a specialized organic compound featuring a pyrrolidinyl moiety and an unsaturated amide structure. Its unique molecular architecture, combining an ethyl-methyl substitution pattern with a butenamide backbone, makes it a valuable intermediate in synthetic organic chemistry. The compound’s reactivity, particularly in Michael addition or polymerization reactions, is of interest for applications in pharmaceuticals, agrochemicals, and materials science. The presence of both amide and pyrrolidine functional groups enhances its potential as a building block for bioactive molecules or catalysts. Its stability under standard conditions further supports its utility in research and industrial processes requiring precise structural control.
2-Butenamide, N-ethyl-2-methyl-N-3-pyrrolidinyl- structure
2138823-02-4 structure
Product name:2-Butenamide, N-ethyl-2-methyl-N-3-pyrrolidinyl-
CAS No:2138823-02-4
MF:C11H20N2O
MW:196.289302825928
CID:5260926

2-Butenamide, N-ethyl-2-methyl-N-3-pyrrolidinyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Butenamide, N-ethyl-2-methyl-N-3-pyrrolidinyl-
    • Inchi: 1S/C11H20N2O/c1-4-9(3)11(14)13(5-2)10-6-7-12-8-10/h4,10,12H,5-8H2,1-3H3
    • InChI Key: IEPRFJHEKKCANU-UHFFFAOYSA-N
    • SMILES: C(N(CC)C1CCNC1)(=O)C(C)=CC

2-Butenamide, N-ethyl-2-methyl-N-3-pyrrolidinyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-377572-5.0g
N-ethyl-2-methyl-N-(pyrrolidin-3-yl)but-2-enamide
2138823-02-4
5.0g
$2110.0 2023-03-02
Enamine
EN300-377572-1.0g
N-ethyl-2-methyl-N-(pyrrolidin-3-yl)but-2-enamide
2138823-02-4
1g
$0.0 2023-06-07
Enamine
EN300-377572-0.25g
N-ethyl-2-methyl-N-(pyrrolidin-3-yl)but-2-enamide
2138823-02-4
0.25g
$670.0 2023-03-02
Enamine
EN300-377572-10.0g
N-ethyl-2-methyl-N-(pyrrolidin-3-yl)but-2-enamide
2138823-02-4
10.0g
$3131.0 2023-03-02
Enamine
EN300-377572-0.1g
N-ethyl-2-methyl-N-(pyrrolidin-3-yl)but-2-enamide
2138823-02-4
0.1g
$640.0 2023-03-02
Enamine
EN300-377572-0.05g
N-ethyl-2-methyl-N-(pyrrolidin-3-yl)but-2-enamide
2138823-02-4
0.05g
$612.0 2023-03-02
Enamine
EN300-377572-0.5g
N-ethyl-2-methyl-N-(pyrrolidin-3-yl)but-2-enamide
2138823-02-4
0.5g
$699.0 2023-03-02
Enamine
EN300-377572-2.5g
N-ethyl-2-methyl-N-(pyrrolidin-3-yl)but-2-enamide
2138823-02-4
2.5g
$1428.0 2023-03-02

Additional information on 2-Butenamide, N-ethyl-2-methyl-N-3-pyrrolidinyl-

Introduction to 2-Butenamide, N-ethyl-2-methyl-N-3-pyrrolidinyl (CAS No. 2138823-02-4) and Its Emerging Applications in Chemical Biology

2-Butenamide, N-ethyl-2-methyl-N-3-pyrrolidinyl, identified by the Chemical Abstracts Service Number (CAS No. 2138823-02-4), is a structurally unique amide derivative that has garnered significant attention in the field of chemical biology due to its versatile pharmacological properties. This compound belongs to a class of molecules characterized by a butenamide core appended with an N-ethyl, N-methyl substituent and a 3-pyrrolidinyl group, which collectively contribute to its distinctive chemical and biological behavior.

The butenamide moiety is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The presence of the N-ethyl and N-methyl groups enhances the lipophilicity of the molecule, facilitating better membrane penetration and target binding. Additionally, the 3-pyrrolidinyl group introduces a hydrogen bond donor/acceptor site, which can modulate the compound's affinity for biological targets. These structural features make 2-Butenamide, N-ethyl-2-methyl-N-3-pyrrolidinyl a promising candidate for drug discovery and development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the butenamide core interacts with the active sites of various enzymes, including proteases and kinases, while the pyrrolidinyl group engages in hydrogen bonding interactions with polar residues in the target proteins. This dual interaction mechanism enhances the compound's binding affinity and selectivity.

In vitro studies have demonstrated that 2-Butenamide, N-ethyl-2-methyl-N-3-pyrrolidinyl exhibits potent inhibitory activity against several therapeutic targets. For instance, research has shown that this compound potently inhibits the activity of matrix metalloproteinase (MMP)-9, an enzyme implicated in inflammation and cancer progression. The mechanism of action involves the disruption of MMP-9's catalytic site by the butenamide moiety, thereby reducing its ability to degrade extracellular matrix proteins.

Moreover, preclinical studies have highlighted the compound's potential in treating neurological disorders. The pyrrolidinyl group in 2-Butenamide, N-ethyl-2-methyl-N-3-pyrrolidinyl has been shown to modulate neurotransmitter receptors such as serotonin and dopamine receptors, which are critical for regulating mood and cognitive functions. This suggests that the compound may have therapeutic applications in conditions like depression and Parkinson's disease.

The synthesis of 2-Butenamide, N-ethyl-2-methyl-N-3-pyrrolidinyl involves a multi-step process that requires careful optimization to ensure high yield and purity. The key synthetic steps include condensation reactions between appropriate acrylamides and pyrrolidine derivatives, followed by functional group modifications to introduce the ethyl and methyl groups. Advances in green chemistry principles have enabled researchers to develop more sustainable synthetic routes for this compound, minimizing waste generation and improving atom economy.

One of the most exciting aspects of 2-Butenamide, N-ethyl-2-methyl-N-3-pyrrolidinyl is its potential as a scaffold for drug design. By modifying its structural components, researchers can generate libraries of derivatives with tailored pharmacological properties. For example, replacing the 3-pyrrolidinyl group with other heterocyclic structures can alter the compound's binding affinity and selectivity for different biological targets. This flexibility makes it an invaluable tool for medicinal chemists seeking to develop novel therapeutics.

The growing interest in 2-Butenamide, N-ethyl-2-methyl-N-3-pyrrolidinyl has led to several collaborative research initiatives between academic institutions and pharmaceutical companies. These partnerships aim to accelerate the discovery and development of new drugs based on this compound. By leveraging cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design (SBDD), researchers are hopeful to identify new therapeutic applications for this promising molecule.

In conclusion, 2-butenamide, N-Ethyl, N-Methyl, N-Pyrrolidinyl, CAS No. 2138823 - 02 - 4, represents a significant advancement in chemical biology with its unique structural features and diverse pharmacological properties. Its ability to interact with multiple biological targets makes it a valuable scaffold for drug discovery efforts aimed at treating various diseases ranging from cancer to neurological disorders. As research continues to uncover new applications for this compound, future studies will likely expand its therapeutic potential further.

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